molecular formula C18H20N2O3 B5760080 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide

3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide

Cat. No. B5760080
M. Wt: 312.4 g/mol
InChI Key: GPBNPBGNXDYHEZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that belongs to the class of acrylamides. This compound has been extensively studied in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide are primarily related to its inhibitory activity against enzymes and receptors. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function. Inhibition of certain ion channels and receptors can also have effects on neuronal activity and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments is its potent inhibitory activity against enzymes and receptors, which makes it a useful tool for studying the functions of these molecules. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One potential direction is the development of this compound as a drug for the treatment of certain diseases. Another direction is the use of this compound as a fluorescent probe in biological imaging. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetic acid with 4,6-dimethyl-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acryloyl chloride to yield the final product.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been studied for its potential as a fluorescent probe in biological imaging.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-9-13(2)19-17(10-12)20-18(21)8-6-14-5-7-15(22-3)16(11-14)23-4/h5-11H,1-4H3,(H,19,20,21)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBNPBGNXDYHEZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide

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